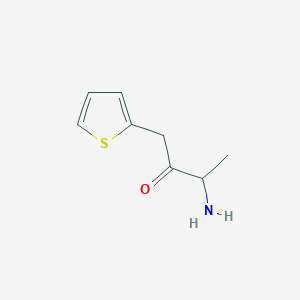![molecular formula C11H18N2O B13162177 10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one](/img/structure/B13162177.png)
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one is a bicyclic compound with the molecular formula C11H18N2O and a molecular weight of 194.27 g/mol . This compound features a cyclopropyl group and a diazabicyclo structure, making it an interesting subject for various chemical and pharmaceutical studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Typically, industrial synthesis would involve optimizing the reaction conditions for large-scale production, ensuring high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or alcohols, while reduction could produce alkanes or amines.
Applications De Recherche Scientifique
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action for 10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,10-Diazabicyclo[4.3.1]decan-4-one: This compound lacks the cyclopropyl group but shares the diazabicyclo structure.
10-Isopropyl-3,10-diazabicyclo[4.3.1]decan-4-one: This compound has an isopropyl group instead of a cyclopropyl group.
Uniqueness
10-Cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one is unique due to its cyclopropyl group, which can impart different chemical properties and reactivity compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C11H18N2O |
|---|---|
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
10-cyclopropyl-3,10-diazabicyclo[4.3.1]decan-4-one |
InChI |
InChI=1S/C11H18N2O/c14-11-6-9-2-1-3-10(7-12-11)13(9)8-4-5-8/h8-10H,1-7H2,(H,12,14) |
Clé InChI |
OOUMONMIPLTJNW-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CC(=O)NCC(C1)N2C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-butyl N-{1-[(piperidin-2-yl)carbonyl]piperidin-4-yl}carbamate](/img/structure/B13162104.png)






![1-[1-(Aminomethyl)cyclohexyl]-3-(dimethylamino)propan-2-ol](/img/structure/B13162155.png)



![1,4-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13162170.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(1,3-thiazol-2-yl)propanoic acid](/img/structure/B13162171.png)

